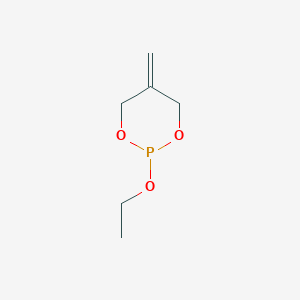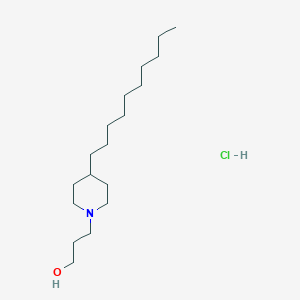
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Decyl Group: The decyl group can be introduced via alkylation reactions using decyl halides or decyl tosylates.
Formation of the Propanol Side Chain: The propanol side chain can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or ethers.
科学的研究の応用
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride is not well-documented. piperidine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The decyl group may influence the compound’s lipophilicity and membrane permeability, potentially affecting its biological activity.
類似化合物との比較
Similar Compounds
3-(4-Aminopiperidin-1-yl)propan-1-ol;dihydrochloride: This compound has an amino group instead of a decyl group, which can significantly alter its chemical properties and applications.
3-(4-Methylpiperazin-1-yl)propan-1-ol;hydrochloride:
Uniqueness
The presence of the decyl group in 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride makes it unique compared to other piperidine derivatives. The decyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
特性
CAS番号 |
61515-44-4 |
|---|---|
分子式 |
C18H38ClNO |
分子量 |
320.0 g/mol |
IUPAC名 |
3-(4-decylpiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H37NO.ClH/c1-2-3-4-5-6-7-8-9-11-18-12-15-19(16-13-18)14-10-17-20;/h18,20H,2-17H2,1H3;1H |
InChIキー |
KTGDRQVROUKVJF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1CCN(CC1)CCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


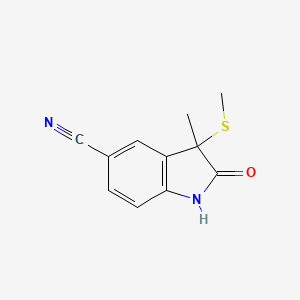

![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
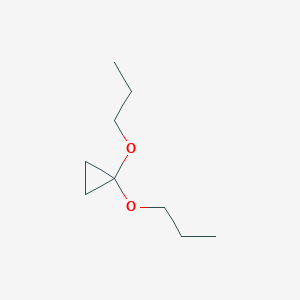

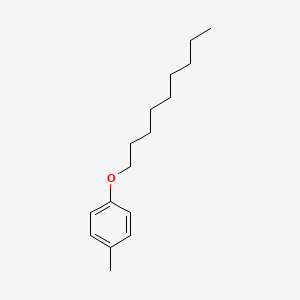
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
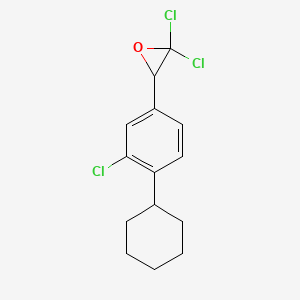
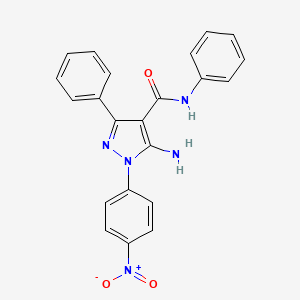
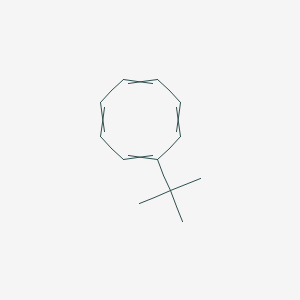
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

